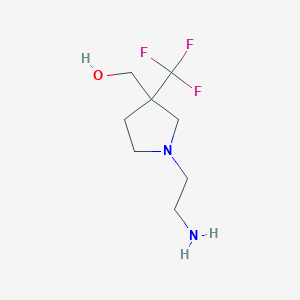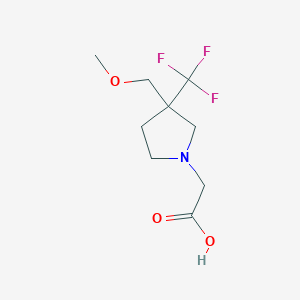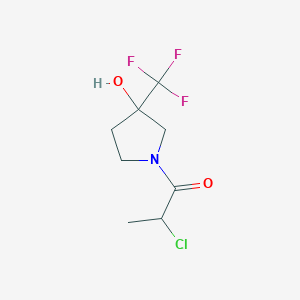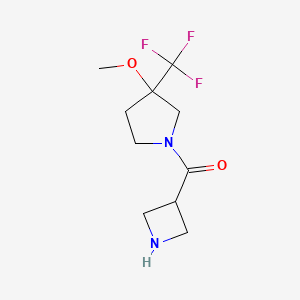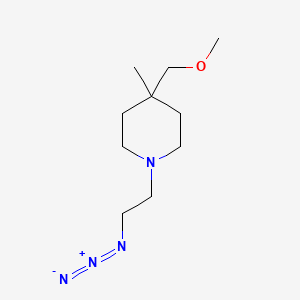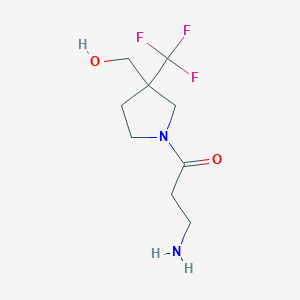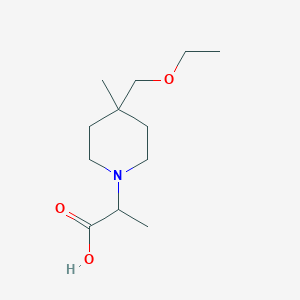
(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol
Overview
Description
“(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for treating human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and the trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group adds unique physicochemical properties .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in “(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol”, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Selective Androgen Receptor Modulators (SARMs)
Derivatives of pyrrolidine, such as “(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol”, have been synthesized as SARMs. These compounds are optimized to modulate androgen receptors, which are crucial for treating conditions like muscle wasting and osteoporosis .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Pyrrolidine derivatives are potent inhibitors of FGFR, which plays a significant role in various types of tumors. By targeting FGFRs, these compounds represent an attractive strategy for cancer therapy, as abnormal activation of FGFR signaling pathways is associated with cancer progression .
Synthesis of Bioactive Compounds
The compound can serve as a precursor for synthesizing various bioactive compounds, including alkaloids and unusual amino acids. These are essential for developing new pharmaceuticals and studying biological processes .
Stereochemistry Research
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates. This makes “(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol” valuable for researching the effects of stereochemistry on biological activity .
Pharmacokinetic Profile Modification
Researchers aim to modify the pharmacokinetic profile of drugs to improve their efficacy and reduce side effects. Pyrrolidine derivatives, including the compound , are used to alter the pharmacokinetic properties of drug candidates, making them more effective in clinical applications .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives can be designed to optimize these properties .
properties
IUPAC Name |
[1-amino-3-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5(4-12)1-2-11(10)3-5/h12H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZJHYBCECQUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



